Rspacer cep
Overview
Description
Rspacer cep, also known as ribose abasic site, is a tetrahydrofuran derivative where a methylene group occupies the 1 position of 2’-ribose. This compound is commonly used to mimic an abasic site in RNA oligonucleotides. Naturally occurring abasic sites in RNA are less common than in DNA due to RNA being less susceptible to depurination. once generated, RNA abasic sites are about 15-fold more stable than DNA abasic sites .
Preparation Methods
Rspacer cep is synthesized through a series of chemical reactions involving tetrahydrofuran derivativesIndustrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Rspacer cep undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Rspacer cep has numerous applications in scientific research, including:
Chemistry: Used as a research tool to study the effects of abasic sites on RNA structure and function.
Biology: Helps in understanding the stability and biological consequences of abasic sites in long-lived RNAs such as tRNAs and rRNAs.
Industry: Utilized in the synthesis of modified oligonucleotides for various industrial applications
Mechanism of Action
Rspacer cep exerts its effects by mimicking an abasic site in RNA oligonucleotides. This mimicry allows researchers to study the effects of abasic sites on RNA structure and function. The molecular targets include long-lived RNAs such as tRNAs and rRNAs. The pathways involved include the hydrolysis of N-glycosidic bonds in nucleosides and nucleotides .
Comparison with Similar Compounds
Rspacer cep is unique due to its high stability compared to other abasic sites. Similar compounds include:
D-spacer: The deoxyribose counterpart of this compound, used to mimic abasic sites in DNA.
Spacer C3: A short 3-carbon chain used to introduce a spacer arm in oligonucleotides.
Spacer C18: A hexaethylene glycol chain used to incorporate a long spacer arm in oligonucleotides .
This compound stands out due to its specific application in RNA research and its higher stability compared to DNA abasic sites.
Properties
IUPAC Name |
3-[[(2R,3R,4S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N2O7PSi/c1-30(2)43(31(3)4)51(48-27-15-26-42)49-39-37(46-28-38(39)50-52(10,11)40(5,6)7)29-47-41(32-16-13-12-14-17-32,33-18-22-35(44-8)23-19-33)34-20-24-36(45-9)25-21-34/h12-14,16-25,30-31,37-39H,15,27-29H2,1-11H3/t37-,38+,39-,51?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLPBMMJULLWTE-ZEGDCKMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](CO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N2O7PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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